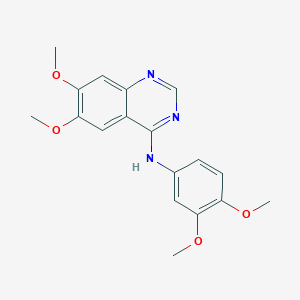

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Übersicht

Beschreibung

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine: is a synthetic organic compound belonging to the quinazoline class. This compound is characterized by the presence of multiple methoxy groups attached to its aromatic rings, which can influence its chemical reactivity and biological activity. Quinazoline derivatives are known for their diverse pharmacological properties, making them of significant interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Coupling with 3,4-Dimethoxyaniline: The final step involves coupling the quinazoline core with 3,4-dimethoxyaniline using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine has been studied extensively for its potential as a protein kinase inhibitor , particularly against kinases involved in cancer progression. Research indicates it exhibits potent inhibitory effects on several key kinases, including glycogen synthase kinase 3 (GSK-3) and various receptor tyrosine kinases (RTKs) . These properties suggest its application in developing targeted cancer therapies.

Alzheimer's Disease Treatment

Recent studies have highlighted the compound's effectiveness against kinases implicated in Alzheimer's disease. Specifically, it has shown promising results in inhibiting CLK1 and GSK-3α/β with IC₅₀ values of 1.5 μM and 3 μM, respectively . This positions this compound as a potential therapeutic candidate for managing Alzheimer's disease by modulating kinase activity linked to neurodegeneration.

Biological Research

Biochemical Probes

The compound serves as a valuable biochemical probe for studying enzyme interactions and cellular pathways. Its ability to selectively inhibit specific protein kinases allows researchers to dissect complex signaling networks involved in various diseases . This makes it an essential tool in both basic and applied biological research.

Neuroprotective Effects

In vivo studies have demonstrated that derivatives of this compound can protect against neurodegenerative processes. For example, TKM01 (a related compound) was found to reduce levels of acetylcholinesterase (AChE) and lipid peroxidation in zebrafish models of Alzheimer's disease . This suggests that this compound may have broader applications in neuroprotection.

Case Studies

Several studies have documented the efficacy of this compound:

- Inhibition Studies : A study demonstrated that the compound effectively inhibited GSK-3β activity in vitro and showed potential for reducing tau phosphorylation associated with Alzheimer's disease .

- Neuroprotective Mechanisms : In vivo research indicated that TKM01 reduced oxidative stress markers and pro-inflammatory cytokines in models of neurodegeneration .

- Kinase Interaction Profiling : Detailed interaction studies revealed selective binding to specific kinases, shedding light on its mechanism of action and therapeutic potential .

Wirkmechanismus

The mechanism of action of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a tyrosine kinase inhibitor, it can bind to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

- N-(3,4-dimethoxyphenyl)-quinazolin-4-amine

- 6,7-dimethoxyquinazolin-4-amine

Comparison:

- N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to the presence of multiple methoxy groups, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes.

- N-(3,4-dimethoxyphenyl)-quinazolin-4-amine lacks the additional methoxy groups on the quinazoline core, which may affect its reactivity and biological activity.

- 6,7-dimethoxyquinazolin-4-amine does not have the 3,4-dimethoxyphenyl group, which can influence its overall pharmacokinetic properties.

Biologische Aktivität

N-(3,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine, also known as TKM01, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of TKM01, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

- Molecular Formula : C18H19N3O4

- Molecular Weight : 341.36 g/mol

- CAS Number : 202475-65-8

The biological activity of TKM01 is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. By inhibiting AChE, TKM01 increases the levels of acetylcholine, which is crucial for cognitive functions. Additionally, TKM01 has shown potential in modulating oxidative stress and inflammation, both of which are significant contributors to AD pathology.

In Vitro Studies

In vitro assays have demonstrated that TKM01 exhibits inhibitory effects on AChE with IC50 values ranging from 50 to 1200 µg/mL. Furthermore, it has been shown to reduce lipid peroxidation (LPO) and increase antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) in neuronal cell models .

In Vivo Studies

Recent in vivo studies using zebrafish larvae as a model for AD have provided compelling evidence of TKM01's efficacy. At concentrations of 120 and 240 µg/mL, TKM01 significantly reduced AChE levels and LPO while enhancing SOD and CAT activities. Additionally, treatment with TKM01 led to decreased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

Case Studies

- Alzheimer's Disease Model : In a study involving an aluminum chloride-induced AD-like model in zebrafish larvae, TKM01 treatment resulted in notable improvements in behavioral assessments associated with cognitive function. The compound's ability to modulate cholinergic signaling and reduce oxidative stress was highlighted as a key mechanism behind these improvements.

- Neuroprotection : Research has indicated that TKM01 may offer neuroprotective benefits by mitigating neuroinflammation and oxidative damage. This was evidenced by the reduced expression of inflammatory markers following treatment with TKM01 in various experimental setups.

Data Table: Summary of Biological Activities

| Activity Type | Concentration (µg/mL) | Effect Observed |

|---|---|---|

| AChE Inhibition | 50 - 1200 | Significant inhibition of AChE |

| Lipid Peroxidation | 120 - 240 | Reduced levels of LPO |

| Antioxidant Activity | 120 - 240 | Increased SOD and CAT levels |

| Cytokine Levels | N/A | Decreased TNF-α, IL-1β, IL-6 |

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-22-14-6-5-11(7-15(14)23-2)21-18-12-8-16(24-3)17(25-4)9-13(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHZXKUIBPNVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427574 | |

| Record name | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202475-65-8 | |

| Record name | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.